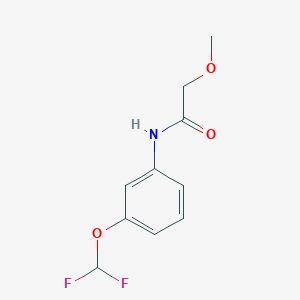

n-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide

Description

Properties

Molecular Formula |

C10H11F2NO3 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2-methoxyacetamide |

InChI |

InChI=1S/C10H11F2NO3/c1-15-6-9(14)13-7-3-2-4-8(5-7)16-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |

InChI Key |

HGFXPLSEIFQIHD-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Conversion to an amine derivative.

Substitution: Replacement of the difluoromethoxy group with another nucleophile.

Scientific Research Applications

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide (): This compound shares the difluoromethoxy group but positions it at the phenyl ring’s 4-position instead of 3. The acetamide is further modified with a thiazolidinone ring, introducing additional hydrogen-bonding sites and rigidity. The 4-position substitution may alter steric interactions compared to the 3-substituted target compound .

- The absence of a methoxy group on the acetamide backbone reduces polarity, impacting solubility .

Functional Group Variations

N-(4-Methoxyphenyl)acetamide () :

A simpler analog lacking fluorine atoms. The methoxy group at the 4-position reduces electronegativity, likely decreasing metabolic stability compared to the difluoromethoxy-containing target compound .2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, ) :

A chloroacetamide herbicide with a methoxymethyl group. The chlorine atom and branched alkyl substituents enhance lipophilicity, favoring herbicidal activity. In contrast, the target compound’s fluorine atoms may prioritize different bioactivity profiles .

Heterocyclic and Complex Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (): Incorporates a benzothiazole ring with a trifluoromethyl group, likely targeting enzyme active sites in pesticides or pharmaceuticals.

N-{3-(Benzyloxy)-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxyacetamide () :

Features bulky benzyloxy and hydroxyphenylmethyl groups. These substituents may hinder membrane permeability compared to the smaller difluoromethoxy group in the target compound .

Physicochemical and Structural Comparisons

*Estimated based on molecular formula.

Biological Activity

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative disorders. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its difluoromethoxy and methoxy substituents on the aromatic ring. The presence of these functional groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential to inhibit beta-secretase (BACE1), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. By inhibiting BACE1, the compound may reduce amyloid-beta peptide levels, thus potentially mitigating neurodegenerative processes associated with Alzheimer's disease .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways. The compound has shown promise in targeting protein kinases, which play a pivotal role in cancer cell proliferation and survival .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Studies suggest that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress; modulates inflammation | |

| Enzyme Inhibition | Inhibits beta-secretase (BACE1) |

Case Studies

- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival .

- Neurodegeneration : In a preclinical model of Alzheimer’s disease, administration of the compound resulted in a notable decrease in amyloid-beta levels compared to control groups, suggesting potential therapeutic benefits for cognitive decline .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide, and how are reaction conditions optimized?

Answer:

The synthesis of acetamide derivatives typically involves condensation reactions between aniline intermediates and activated carbonyl compounds. Key steps include:

- Substitution reactions : Use of potassium carbonate (K₂CO₃) as a weak base in polar aprotic solvents like acetonitrile to facilitate nucleophilic displacement, as demonstrated in similar acetamide syntheses .

- Condensation : Employ condensing agents (e.g., DCC or EDCI) to activate carboxylic acids or esters for amide bond formation. For example, chloroacetylated intermediates can react with substituted anilines under mild conditions (room temperature, 24 hr) .

- Purification : Utilize C-18 solid-phase extraction (SPE) to separate parent compounds from polar degradates, as seen in analogous protocols .

Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.5–2.0 equivalents of base) to minimize by-products.

Advanced: How can researchers resolve conflicting NMR data when assigning regiochemistry in the final product?

Answer:

Conflicting spectral data often arise from rotational isomerism or overlapping signals. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons in crowded aromatic regions. For example, NOESY can confirm spatial proximity of difluoromethoxy and methoxy groups .

- Crystallography : Single-crystal XRD provides unambiguous regiochemical confirmation, as applied to structurally related acetamides .

- Comparative analysis : Cross-reference with spectral databases (PubChem) for analogous compounds, ensuring solvent and temperature consistency during data acquisition .

Basic: What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C-18 column to quantify purity (>95%) and detect polar impurities .

- Spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 287.1 for C₁₀H₁₁F₂NO₃) .

Advanced: What strategies mitigate by-product formation during the condensation step of this compound synthesis?

Answer:

By-products often stem from incomplete activation or competing side reactions. Mitigation strategies include:

- Activation control : Use fresh condensing agents (e.g., HOBt/DMAP) to enhance coupling efficiency and reduce racemization .

- Temperature modulation : Conduct reactions at 0–4°C to suppress ester hydrolysis or oxidation of sensitive groups (e.g., difluoromethoxy) .

- Solvent selection : Replace DMF with dichloromethane (DCM) in moisture-sensitive steps to minimize degradation .

Basic: How can the synthesis be scaled for multi-gram preparations while maintaining yield?

Answer:

- Stepwise scaling : Incrementally increase reagent quantities (10 mmol → 100 mmol) while maintaining solvent ratios (e.g., 30 mL acetonitrile per 1.5 g starting material) .

- Workflow adjustments : Replace manual SPE with automated flash chromatography for high-throughput purification .

- Yield tracking : Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate reproducibility at larger scales .

Advanced: How do researchers analyze degradation products of this compound under varying pH conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and neutral (H₂O, 70°C) conditions. Monitor via LC-MS to identify degradants like oxanilic acids (OXA) or ethanesulfonic acids (ESA) .

- Mechanistic insights : Use DFT calculations to predict hydrolysis pathways of the difluoromethoxy group, correlating with experimental LC-MS/MS fragmentation patterns .

- Stability protocols : Store samples in amber vials at –20°C to retard photolytic cleavage of the acetamide bond .

Advanced: What computational tools are used to predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or kinases) using crystal structures from the PDB .

- MD simulations : GROMACS or AMBER assess binding stability (50–100 ns trajectories) under physiological conditions (310 K, 1 atm) .

- SAR analysis : Compare electrostatic potentials (MEP maps) and logP values with bioactive analogs to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.